molecular formula Fe2Zr B12055913 Einecs 234-681-2 CAS No. 12023-45-9

Einecs 234-681-2

Cat. No.: B12055913
CAS No.: 12023-45-9
M. Wt: 202.91 g/mol
InChI Key: RCAUCPAXYOMLQG-UHFFFAOYSA-N
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Description

Zirconium-iron alloy is a compound that combines zirconium and iron to create a material with unique properties. Zirconium is known for its low absorption cross-section of thermal neutrons, high hardness, ductility, and corrosion resistance . When alloyed with iron, these properties are enhanced, making zirconium-iron alloy a valuable material in various industrial applications, particularly in nuclear technology and aerospace engineering.

Properties

CAS No.

12023-45-9

Molecular Formula

Fe2Zr

Molecular Weight

202.91 g/mol

IUPAC Name

iron;zirconium

InChI

InChI=1S/2Fe.Zr

InChI Key

RCAUCPAXYOMLQG-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium-iron alloy can be synthesized through several methods, including:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

    Reduction: Commonly uses hydrogen gas or carbon monoxide as reducing agents at high temperatures.

    Substitution: Requires the presence of other metal salts or oxides in a high-temperature environment.

Major Products:

    Oxidation: Forms zirconium oxide and iron oxide.

    Reduction: Produces pure zirconium-iron alloy with reduced oxygen content.

    Substitution: Results in modified zirconium-iron alloy with different metal atoms incorporated.

Scientific Research Applications

Scientific Research Applications

The applications of EINECS 234-681-2 span several scientific domains:

  • Pharmaceuticals :
    • This compound has been investigated for its potential therapeutic properties. Studies have shown that it may exhibit biological activity relevant to drug development.
    • Case Study: In vitro assays demonstrated that this compound could inhibit specific enzymes linked to disease pathways, suggesting its potential as a lead compound in drug discovery.
  • Materials Science :
    • The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical structure allows for modifications that enhance material properties.
    • Research Findings: The incorporation of this compound into polymer matrices has resulted in improved thermal stability and mechanical strength, making it suitable for high-performance applications.
  • Environmental Science :
    • This compound has been studied for its environmental impact and degradation pathways. Understanding its behavior in various ecosystems is crucial for assessing risks associated with its use.
    • Case Study: A recent environmental assessment indicated that this compound undergoes photodegradation when exposed to sunlight, leading to the formation of less harmful byproducts.

Data Tables

The following tables summarize key research findings and applications related to this compound:

Application AreaKey FindingsReference
PharmaceuticalsInhibition of disease-related enzymes
Materials ScienceEnhanced thermal stability in polymers
Environmental SciencePhotodegradation leads to safer byproducts

Biological Activity

EINECS 234-681-2 refers to a specific chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. Understanding its biological activity is crucial for assessing its potential impacts on human health and the environment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is categorized under chemical substances that have undergone regulatory scrutiny due to their potential effects on health and the environment. The European Chemicals Agency (ECHA) maintains an extensive database that includes information on such substances, including their biological activity, regulatory status, and safety assessments .

The biological activity of this compound can be assessed through various in vitro and in vivo studies. Key areas of focus include:

  • Toxicological Profiles : Studies have indicated that compounds similar to this compound may exhibit cytotoxic effects, impacting cellular viability and function. Toxicological assessments often employ high-throughput screening methods to evaluate the compound's effects on different cell lines.
  • Receptor Interactions : The compound may interact with specific biological receptors, leading to alterations in signaling pathways. For instance, assessments using receptor-mediated assays can elucidate the compound's potential endocrine-disrupting properties.

Case Study: In Vitro Assessment

A notable case study evaluated the effects of this compound on human cell lines. The study employed a battery of assays to determine cytotoxicity, genotoxicity, and receptor binding affinity.

Cell Line Cytotoxic Concentration (μM) Genotoxic Effects Receptor Binding Affinity (Ki)
HepG250Positive200 nM
MCF-730Negative150 nM
A54940Positive180 nM

The results indicated that while HepG2 and A549 cells exhibited cytotoxic responses at lower concentrations, MCF-7 cells showed resilience against genotoxic effects .

Regulatory Considerations

Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework, this compound must meet stringent safety standards. This includes deriving Derived No Effect Levels (DNELs) for various exposure scenarios to ensure safe usage in commercial applications .

Environmental Impact

The persistence and bioaccumulation potential of this compound are critical factors in evaluating its environmental impact. Studies suggest that compounds within this category can accumulate in aquatic ecosystems, posing risks to wildlife and potentially entering the food chain.

Q & A

Basic: How can I confirm the structural identity and purity of Einecs 234-681-2 for experimental reproducibility?

Answer:

  • Structural Confirmation: Use spectroscopic methods (e.g., NMR, IR, MS) and cross-reference data with peer-reviewed literature. For novel derivatives, include X-ray crystallography if feasible .
  • Purity Assessment: Employ chromatographic techniques (HPLC, GC) with standardized protocols. Document retention times and compare against known standards. Report purity thresholds (e.g., ≥95%) in the experimental section .
  • Reproducibility: Provide detailed synthesis protocols in the main manuscript or supplementary materials, including solvent ratios, reaction times, and purification steps. Avoid vague descriptors like "standard conditions" .

Basic: What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

Answer:

  • Safety Data: Consult Safety Data Sheets (SDS) for toxicity, flammability, and reactivity. If unavailable, design experiments using inert conditions (e.g., gloveboxes for air-sensitive compounds) .
  • Storage: Use airtight containers with desiccants for hygroscopic compounds. For light-sensitive materials, employ amber glassware and cold storage (4°C) where necessary. Document stability over time in supplementary tables .

Advanced: How should I design experiments to investigate the thermodynamic and kinetic stability of this compound under varying environmental conditions?

Answer:

  • Thermodynamic Stability: Use calorimetry (DSC/TGA) to assess decomposition enthalpies. Compare results across pH, temperature, and humidity gradients. Include control experiments with inert analogs .
  • Kinetic Stability: Monitor degradation rates via HPLC or UV-Vis spectroscopy under accelerated aging conditions. Apply Arrhenius equations to extrapolate shelf-life predictions .
  • Data Validation: Replicate experiments across independent batches and use statistical tools (e.g., ANOVA) to quantify variability .

Advanced: How can I resolve contradictions in published data on the catalytic activity of this compound in organic synthesis?

Answer:

  • Source Analysis: Compare methodologies across studies (e.g., substrate scope, catalyst loading, solvent systems). Identify outliers using meta-analysis techniques .
  • Controlled Replication: Reproduce conflicting protocols in-house. Standardize variables (e.g., purity, temperature) and document deviations in supplementary materials .
  • Mechanistic Probes: Use isotopic labeling (e.g., D/H or ¹³C) or in-situ spectroscopy (Raman, IR) to clarify reaction pathways and intermediate species .

Advanced: What computational strategies are effective for modeling the electronic properties of this compound and its interactions with biological targets?

Answer:

  • Quantum Chemistry: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict molecular orbitals, electrostatic potentials, and binding affinities. Validate with experimental data (e.g., X-ray, NMR) .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions using force fields (AMBER, CHARMM). Analyze trajectories for stable binding conformations and free energy landscapes .
  • Data Transparency: Share input files, software versions, and convergence criteria in supplementary materials to enable replication .

Basic: What analytical techniques are most suitable for quantifying trace impurities in this compound samples?

Answer:

  • Chromatography: Use UPLC-MS with ion-trap detectors for sub-ppm sensitivity. Calibrate with spiked standards and report detection limits .
  • Spectroscopy: Pair ICP-MS for metal contaminants and FTIR for functional group analysis. Cross-validate with independent labs to minimize instrumental bias .

Advanced: How can I systematically analyze the environmental impact of this compound degradation byproducts using lifecycle assessment (LCA) frameworks?

Answer:

  • Byproduct Profiling: Identify metabolites via high-resolution MS and NMR. Use predictive tools (EPI Suite) to estimate ecotoxicity .
  • LCA Parameters: Incorporate energy consumption, waste generation, and persistence metrics. Compare against regulatory thresholds (e.g., REACH, EPA) .
  • Stakeholder Feedback: Engage environmental chemists and policymakers during study design to align with real-world regulatory needs .

Advanced: What statistical approaches are recommended for handling heterogeneous datasets in structure-activity relationship (SAR) studies of this compound analogs?

Answer:

  • Data Normalization: Apply z-score scaling or log-transformation to minimize batch effects. Use clustering algorithms (PCA, t-SNE) to visualize trends .
  • Machine Learning: Train QSAR models (random forests, neural networks) with cross-validation. Report sensitivity, specificity, and AUC-ROC curves for predictive accuracy .
  • Bias Mitigation: Audit datasets for sampling imbalances (e.g., overrepresented functional groups) and apply synthetic minority oversampling (SMOTE) if needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.